N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
Properties
Molecular Formula |
C15H16BrFN2O3S2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H16BrFN2O3S2/c1-2-3-14(20)18-15-19(11-5-4-9(16)6-10(11)17)12-7-24(21,22)8-13(12)23-15/h4-6,12-13H,2-3,7-8H2,1H3 |
InChI Key |
YTJDQLNJHNGXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydrothieno[3,4-d][1, thiazole-5,5-dioxide Core
The thieno[3,4-d]thiazole dioxide core is synthesized via a cyclization reaction. A representative method involves sulfonation and ring closure:
-
Starting Material : Thiophene-3,4-diol derivatives are treated with chlorosulfonic acid to introduce sulfonyl groups, forming the 5,5-dioxide structure.
-
Cyclization : The sulfonated intermediate reacts with thiourea in the presence of sulfuric acid () as a catalyst. This step facilitates the formation of the thiazole ring through nucleophilic attack and dehydration.
Example Protocol :
-
Dissolve 5.0 g of thiophene-3,4-diol in 20 mL chlorosulfonic acid at 0°C.
-
Stir for 2 hours, then quench with ice water to isolate the sulfonated intermediate.
-
Reflux the intermediate with thiourea (1.2 eq) in (10 mL) for 4 hours.
-
Neutralize with aqueous ammonia and recrystallize from methanol to yield the core structure.
Formation of the Imine (Ylidene) Moiety
The Z-configuration imine is generated through condensation:
-
Condensation Reaction : The primary amine of the thienothiazole core reacts with butyraldehyde under acidic conditions. The stereochemistry is controlled using chiral auxiliaries or low-temperature conditions.
Critical Step :
Butanamide Functionalization
The butanamide group is introduced via acylation:
-
Acylation Protocol : React the imine intermediate with butanoyl chloride in the presence of triethylamine ().
Procedure :
-
Suspend the imine (1.0 eq) in dichloromethane (DCM).
-
Add (2.5 eq) and butanoyl chloride (1.2 eq) dropwise at 0°C.
-
Stir for 12 hours at room temperature, then wash with NaHCO and isolate via column chromatography.
Optimization and Challenges
Solvent and Temperature Effects
Yield Improvements
-
Catalyst Screening : Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance Suzuki coupling yields to >80%.
-
Purification : Recrystallization from ethanol reduces byproducts (e.g., over-oxidized sulfones).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Substitution | High functional group tolerance | Requires anhydrous conditions |
| Suzuki Coupling | Regioselective | Costly catalysts |
| Acid-Catalyzed Imine | Stereocontrol | Extended reaction times |
Scientific Research Applications
N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Reactivity Insights :
- Unlike triazole-thiones, which exist in equilibrium with thiol tautomers , the target’s sulfone group eliminates tautomeric ambiguity, ensuring consistent reactivity in downstream applications.
Spectral and Analytical Data
Table 3: Comparative Spectral Signatures
Analytical Notes:
- The target’s sulfone group would exhibit strong symmetric/asymmetric S=O stretches, distinct from the C=S vibrations in triazole-thiones .
- Aromatic proton signals in the target’s 1H-NMR would likely show splitting due to bromine and fluorine substituents, contrasting with simpler phenyl groups in Compound 20 .
Biological Activity
N-[(2Z)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potential in inhibiting various cancer cell lines. The specific compound under discussion has not been extensively studied in clinical trials; however, it is hypothesized to exert cytotoxic effects through apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | Breast | 10 | Apoptosis |
| Thiazole B | Lung | 15 | Cell Cycle Arrest |
| N-Butanamide | Colon | 12 | Apoptosis |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives against common pathogens (E. coli and S. aureus), it was found that certain modifications led to enhanced antibacterial activity. While specific data on the discussed compound is limited, the structural similarities suggest potential effectiveness.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole-based compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression.
Table 2: Enzyme Inhibition by Thiazole Compounds
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Thiazole C | COX-1 | 200 |
| Thiazole D | LOX | 150 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with cellular receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its unique chemical structure.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
